[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate

Catalog No.
S563525
CAS No.
321-02-8
M.F
C₁₁H₁₄NO₉P
M. Wt
335.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4...

CAS Number

321-02-8

Product Name

[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C₁₁H₁₄NO₉P

Molecular Weight

335.2 g/mol

InChI

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/t7-,8-,9-,10-/m1/s1

InChI Key

JOUIQRNQJGXQDC-ZYUZMQFOSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)O

Synonyms

3-Carboxy-1-(5-O-phosphono-β-D-ribofuranosyl)pyridinium Inner Salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium Hydroxide 5’-Phosphate Inner Salt; Nicotinate Mononucleotide; Nicotinate Ribonucleotide; Nicotinic Acid Ribonucleotide; Nicotinic Acid Riboti

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)[O-]

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)[O-]

Description

The exact mass of the compound [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biochemistry and Metabolism:

This compound, also known as NMN (nicotinamide mononucleotide), is a naturally occurring nucleotide that plays a crucial role in cellular metabolism. It serves as a precursor to NAD+ (nicotinamide adenine dinucleotide), a vital molecule involved in various cellular processes, including energy production, DNA repair, and cell signaling . Research suggests that NMN supplementation may influence these processes and potentially impact aging and age-related diseases .

Potential Therapeutic Applications:

NMN is being actively investigated for its potential therapeutic applications in various conditions, including:

  • Age-related neurodegenerative diseases: Studies suggest that NMN supplementation may improve cognitive function and protect against neurodegeneration in animal models . However, clinical trials are ongoing to assess its efficacy and safety in humans.
  • Metabolic disorders: NMN's role in energy metabolism has led to investigations into its potential benefits for individuals with conditions like metabolic syndrome and diabetes . Further research is needed to confirm these potential benefits.
  • Cardiovascular diseases: Preliminary studies suggest that NMN supplementation may improve cardiovascular health by modulating various pathways involved in heart function . However, more robust clinical trials are necessary to establish its efficacy and safety for this purpose.
  • It appears to be a phosphate ester molecule containing a tetrahydrofuran ring with specific stereochemistry (2R,3S,4R,5R).
  • It has a carboxypyridinium group attached to the tetrahydrofuran ring.

Given the lack of specific information, we cannot discuss its origin or significance in scientific research at this point.


Molecular Structure Analysis

The key features of the molecule include:

  • A central tetrahydrofuran ring with four hydroxyl groups arranged in a specific spatial configuration (2R,3S,4R,5R). This stereochemistry can be crucial for its biological function (if any).
  • A carboxypyridinium group attached to one of the carbon atoms of the tetrahydrofuran ring. This group likely contributes to the overall charge and properties of the molecule.
  • A phosphate group linked to a methyl group. This phosphate group might be involved in phosphorylation reactions, a key process in cellular signaling.

Chemical Reactions Analysis

  • Hydrolysis: The phosphate group could be cleaved by water, releasing the tetrahydrofuran derivative and phosphoric acid.
  • Esterification: The molecule might participate in esterification reactions with other alcohols.

XLogP3

-2.1

Wikipedia

Nicotinate mononucleotide

Dates

Modify: 2023-08-15

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